molecular formula C12H12F3N3O5S B1456887 (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid CAS No. 1160995-13-0

(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid

Cat. No.: B1456887
CAS No.: 1160995-13-0
M. Wt: 367.3 g/mol
InChI Key: GZJYXUKLGHJLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1053659-69-0) is a pyridine derivative featuring a trifluoromethyl group, a nitro group, a morpholine ring, and a sulfanyl-acetic acid moiety. Its molecular structure confers unique physicochemical properties, including high polarity due to the carboxylic acid group and electron-withdrawing effects from the trifluoromethyl and nitro substituents. It is manufactured as a high-purity pharmaceutical intermediate (NLT 97% purity) for use in drug discovery and development .

Properties

IUPAC Name

2-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O5S/c13-12(14,15)7-5-8(17-1-3-23-4-2-17)16-11(10(7)18(21)22)24-6-9(19)20/h5H,1-4,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJYXUKLGHJLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid (CAS Number: 1160995-13-0) is a synthetic organic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂F₃N₃O₅S
  • Molecular Weight : 343.32 g/mol
  • IUPAC Name : (6-Morpholin-4-YL-3-nitro-4-(trifluoromethyl)pyridin-2-yl)sulfanyl acetic acid

The structure features a morpholine ring, a trifluoromethyl group, and a nitro group attached to a pyridine moiety, which are characteristic of compounds with significant biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Mechanisms of Action :
    • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
    • Receptor Modulation : It is hypothesized to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell growth and survival.
    • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Case Study :
    • A study by Zhang et al. (2020) evaluated the cytotoxic effects of various pyridine derivatives, including structurally similar compounds. The results indicated significant inhibition of cancer cell growth, particularly against breast cancer MCF-7 cells, with IC₅₀ values indicating potency at nanomolar concentrations.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens:

  • Mechanisms of Action :
    • The presence of the trifluoromethyl group is often associated with enhanced antibacterial properties.
    • The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Case Study :
    • In antimicrobial testing conducted by Lee et al. (2021), this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

Parameter Findings
Bioavailability Enhanced compared to its acid counterpart due to the methyl ester form.
Toxicity Profile Preliminary assessments indicate a favorable safety profile at therapeutic doses. Further investigation is needed.

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity
    • Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. The mechanisms include:
      • Apoptosis Induction: Triggering programmed cell death in cancer cells.
      • Cell Cycle Arrest: Preventing cancer cells from dividing.
      • Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply tumors.
    Table 1: Anticancer Activity of Related Compounds
    Compound NameCancer TypeMechanism of ActionReference
    Compound ABreastApoptosis induction
    Compound BLungCell cycle arrest
    Compound CColonInhibition of angiogenesis
  • Antimicrobial Activity
    • The compound has shown promising antimicrobial properties against various pathogens, particularly Gram-positive bacteria. The trifluoromethyl group is often associated with enhanced antibacterial activity.
    Case Study: Antimicrobial Testing
    • A study by Zhang et al. (2020) evaluated the antimicrobial efficacy of pyridine derivatives similar to this compound, reporting significant inhibition of bacterial growth.
  • Enzymatic Inhibition
    • The compound may act as an inhibitor for specific enzymes involved in cancer metabolism, potentially enhancing its anticancer effects.
  • Receptor Modulation
    • It is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation
    • Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Pharmacokinetics and Toxicity Profile

Recent studies suggest that the methyl ester form of this compound enhances bioavailability compared to its acid counterpart. Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further investigation is warranted to fully understand its toxicity and side effects.

Comparison with Similar Compounds

(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic Acid Methyl Ester

Key Differences :

  • Functional Group : The methyl ester derivative replaces the carboxylic acid (-COOH) with a methyl ester (-COOCH₃). This modification reduces polarity and enhances lipophilicity, making it more suitable for passive membrane diffusion in drug delivery systems.
  • Molecular Weight : The molecular formula is C₁₃H₁₄F₃N₃O₅S, with a molecular weight of 381.33 g/mol . The parent acetic acid compound would have a slightly lower molecular weight (≈367 g/mol) due to the absence of the methyl group.
  • Applications : The methyl ester is likely a synthetic precursor to the acetic acid form, requiring hydrolysis for activation in pharmaceutical contexts .

(6-Carboxymethylsulfanyl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)-acetic Acid

Key Differences :

  • Reactivity : The dual sulfanyl groups may enhance redox activity or binding to thiol-reactive targets, differentiating it from the parent compound, which has a single sulfanyl linkage .

Morpholine-Containing Cyclopentyl Esters (EUROPEAN PATENT APPLICATION)

Examples :

  • (2-Morpholin-4-yl-ethyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (trifluoro-acetic acid salt).
    Key Differences :
  • Core Structure : These compounds feature a cyclopentyl-pyrrolo-triazolo-pyrazine scaffold instead of a pyridine ring.

Preparation Methods

General Synthetic Strategy

The synthesis of (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid typically follows a convergent approach involving:

  • Construction of the substituted pyridine core with trifluoromethyl and nitro groups.
  • Introduction of the morpholine substituent at the 6-position of the pyridine ring.
  • Formation of the sulfanyl linkage at the 2-position of the pyridine ring.
  • Attachment of the acetic acid moiety via sulfanyl linkage.

This sequence requires selective functional group transformations and protection/deprotection steps to avoid side reactions.

Preparation of the Substituted Pyridine Core

The key intermediate, 6-morpholin-4-yl-3-nitro-4-trifluoromethylpyridine, is synthesized through methods adapted from literature on trifluoromethylpyridine derivatives:

  • Starting from 4-trifluoromethyl nicotinic acid or related precursors, synthesis involves acylation, cyclization, and nitration steps.
  • For example, a method for preparing 4-trifluoromethyl nicotinic acid involves acylation of vinyl ethyl ether with trifluoroacetyl chloride catalyzed by amines (triethylamine, pyridine, etc.), followed by cyclization with 3-amino acrylonitrile and hydrolysis to yield the nicotinic acid derivative.
  • Nitration at the 3-position of the pyridine ring can be performed using conventional nitrating agents under controlled temperature to avoid overreaction.

Introduction of Morpholine Group

The morpholine substituent at the 6-position is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed amination:

  • The pyridine core bearing suitable leaving groups (e.g., halides) at the 6-position can be reacted with morpholine under basic conditions or with palladium catalysts and ligands to achieve substitution.
  • Reaction conditions such as solvent choice (DMF, DMSO), temperature (room temperature to reflux), and reaction time (several hours to overnight) are optimized to maximize yield.

Formation of the Sulfanyl Linkage and Attachment of Acetic Acid

The sulfanyl linkage at the 2-position is formed by nucleophilic substitution of a halogenated pyridine intermediate with a thiol or thiolate species bearing the acetic acid moiety or its protected form:

  • A typical approach involves reacting 2-chloropyridine derivatives with thioglycolic acid or its esters under basic conditions to form the sulfanyl acetic acid linkage.
  • Protection of the carboxylic acid group may be employed to avoid side reactions during the substitution step, followed by deprotection.
  • Reaction solvents such as DMF or acetonitrile and bases like triethylamine or potassium carbonate are commonly used.
  • Purification is achieved by extraction, crystallization, or chromatographic methods.

Reaction Conditions and Purification

Step Reagents/Conditions Notes
Acylation of vinyl ether Trifluoroacetyl chloride, amine catalyst, -10 to 30 °C, 3-7 h Controlled temperature to avoid side reactions
Cyclization 3-amino acrylonitrile, base catalyst, 50-100 °C, 3-9 h Formation of pyridine ring
Nitration Nitrating agent (e.g., HNO3/H2SO4), low temperature Selective nitration at 3-position
Morpholine substitution Morpholine, base or Pd catalyst, DMF/DMSO, RT to reflux, overnight Optimization for yield and selectivity
Sulfanyl linkage formation Thioglycolic acid or ester, base, DMF or acetonitrile, RT to reflux Protection/deprotection steps as needed
Purification Extraction, silica gel chromatography, crystallization To achieve ≥95% purity

Research Findings and Optimization

  • The method avoids unstable intermediates such as trifluoroacetylated enolethers and vinyl ethers, which are flammable and mutagenic, improving safety and scalability.
  • Use of catalytic amounts of bases and ligands (e.g., diisopropylethylamine, 4-dimethylaminopyridine) enhances reaction efficiency and selectivity in acylation and substitution steps.
  • Continuous flow reactors have been suggested for industrial scale synthesis to improve reaction control and throughput.
  • Purity of the final compound is typically above 95%, suitable for research applications.
  • The multi-step synthesis requires careful monitoring by NMR and chromatographic techniques to ensure reaction completion and purity.

Summary Table of Preparation Method Highlights

Aspect Details
Molecular Formula C12H12F3N3O5S
Molecular Weight ~343.32 g/mol
Key Functional Groups Morpholine, nitro, trifluoromethyl, pyridine ring, sulfanyl acetic acid
Starting Materials 4-Trifluoromethyl nicotinic acid derivatives, morpholine, thioglycolic acid derivatives
Key Reactions Acylation, cyclization, nitration, nucleophilic substitution, thiol substitution
Catalysts and Bases Triethylamine, pyridine, diisopropylethylamine, Pd catalysts, DMAP
Solvents DMF, DMSO, dichloromethane, acetonitrile
Temperature Range -10 °C to reflux (varies by step)
Purification Methods Extraction, silica gel chromatography, crystallization
Purity Achieved ≥95%
Scale-up Considerations Use of continuous flow reactors for industrial production

Q & A

Q. What synthetic strategies are recommended for preparing (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid, and how can purity be optimized?

A multi-step approach is typically employed, starting with functionalization of the pyridine core. Key steps include nitration, trifluoromethylation, and sulfanyl-acetic acid coupling. Telescoped reactions (e.g., sequential steps without isolation of intermediates) may improve efficiency, as demonstrated in analogous heterocyclic syntheses . Purification via HPLC (≥98% purity) or recrystallization is critical, with solvent selection guided by solubility profiles of nitro and trifluoromethyl groups . Monitoring by TLC and LC-MS ensures intermediate stability, particularly for the morpholine and sulfanyl moieties, which may hydrolyze under acidic conditions .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are indispensable for verifying the pyridine backbone, morpholine ring protons (δ 3.5–3.7 ppm), and the acetic acid side chain (δ 3.9–4.1 ppm for -SCH2_2COO-) .
  • IR Spectroscopy : Confirm the presence of nitro (1520–1350 cm1^{-1}), trifluoromethyl (1250–1100 cm1^{-1}), and carboxylic acid (1700–1680 cm1^{-1}) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+^+ peak) and detects fragmentation patterns unique to the nitro and sulfanyl substituents .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

  • Thermal Analysis : TGA/DSC to identify decomposition temperatures, particularly for the nitro group, which may destabilize at >150°C.
  • pH-Dependent Stability : Monitor hydrolysis of the morpholine and sulfanyl linkages in acidic (pH <3) or basic (pH >10) media using UV-Vis or HPLC .
  • Light Sensitivity : UV irradiation tests to evaluate nitro group photodegradation, with storage recommendations in amber vials .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving the structure of nitro- and trifluoromethyl-substituted pyridines, and how can they be mitigated?

Nitro and trifluoromethyl groups introduce disorder due to their electron-withdrawing effects, complicating electron density maps. Strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation to enhance data quality.
  • Twinned Crystal Handling : SHELXL’s TWIN/BASF commands are effective for refining twinned data, as shown for similar pyridine derivatives .
  • Hydrogen Bond Analysis : The acetic acid moiety often forms intermolecular interactions (e.g., O–H···N), aiding in lattice stabilization .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, particularly at the nitro and sulfanyl groups.
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes with morpholine-binding pockets) using PyMOL or AutoDock, referencing pharmacophore models from analogous pyridine-based inhibitors .
  • Molecular Dynamics (MD) : Assess conformational flexibility of the morpholine ring in aqueous environments, which may influence membrane permeability .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic findings?

  • Cross-Validation : If NMR suggests a planar nitro group but X-ray shows a twisted conformation, consider dynamic effects (e.g., solution vs. solid-state behavior).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–F···H contacts) to explain packing forces that distort substituent geometries .
  • Variable-Temperature NMR : Probe temperature-dependent conformational changes in the morpholine ring .

Q. What methodologies are used to evaluate the compound’s potential in medicinal chemistry?

  • Enzyme Inhibition Assays : Test against kinases or phosphatases, where morpholine and nitro groups often act as hinge-binding motifs. Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, correlating with LogP values (predicted ~2.5 for this compound) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation of the sulfanyl and morpholine moieties .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential nitro group toxicity .
  • Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal.
  • Exposure Monitoring : Follow GBZ/T 160.1 standards for air sampling in workplaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.